molecular formula C19H19N3O3S B11378066 2-(3,4-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11378066
M. Wt: 369.4 g/mol
InChI Key: GCNGNVRFUJIQAI-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 3,4-dimethylphenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a lead compound for the development of new pharmaceuticals, particularly as anti-inflammatory and antimicrobial agents.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and dimethylphenoxy groups contribute to the compound’s binding affinity and specificity. The overall effect is a modulation of biological pathways, leading to the desired therapeutic or functional outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,4-dimethylphenoxy)-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
  • **2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
  • **2-(3,4-dimethylphenoxy)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]acetamide

Uniqueness

Compared to its analogs, 2-(3,4-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of the methoxy group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C19H19N3O3S/c1-12-4-7-16(10-13(12)2)25-11-17(23)20-19-21-18(22-26-19)14-5-8-15(24-3)9-6-14/h4-10H,11H2,1-3H3,(H,20,21,22,23)

InChI Key

GCNGNVRFUJIQAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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